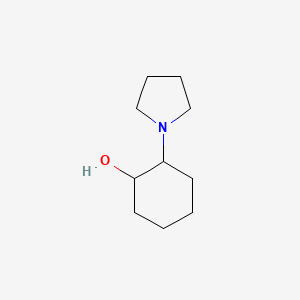
Cyclohexanol, 2-(1-pyrrolidinyl)-
Descripción general
Descripción
“Cyclohexanol, 2-(1-pyrrolidinyl)-” is an organic compound that falls under the category of secondary alcohols . It is a derivative of cyclohexanol and pyrrolidine .
Synthesis Analysis
The synthesis of cyclohexanol involves the dehydration of cyclohexanol . The general approach towards carrying out an organic reaction includes writing out the balanced reaction, constructing a table of relevant information for reactants and products, calculating the correct molar ratios of reactants, and mixing correct amounts of reactants, solvents, catalysts in correct order to give specific concentrations .Molecular Structure Analysis
The molecular formula of “Cyclohexanol, 2-(1-pyrrolidinyl)-” is C10H19NO . The InChI code for this compound is 1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 .Chemical Reactions Analysis
Cyclohexanol undergoes the main reactions expected for a secondary alcohol. Oxidation gives cyclohexanone, which is converted on a large scale in industry to the oxime, a precursor to caprolactam .Physical And Chemical Properties Analysis
“Cyclohexanol, 2-(1-pyrrolidinyl)-” has a predicted boiling point of 262.0±33.0 °C and a predicted density of 1.078±0.06 g/cm3 . Its pKa is predicted to be 14.95±0.40 .Aplicaciones Científicas De Investigación
Enamine Chemistry and Synthesis
Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives play a significant role in enamine chemistry. They are used in the synthesis of various compounds through different reactions. For instance, cyclohexanone, 2-methyl-cyclohexanone, and 4-methyl-cyclohexanone can be transformed into enaminones, which are further reduced to produce various compounds like 1-cyclohexen-1-carboxaldehyde, 1-cyclohexene-1-methanol, and 1-(1-cyclohexene-1-methyl)pyrrolidine (Carlsson & Lawesson, 1982).
Organocatalysis
Cyclohexanol, 2-(1-pyrrolidinyl)- related compounds are used as efficient organocatalysts. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been used for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes, demonstrating high yield and stereoselectivity (Singh et al., 2013). Additionally, polystyrene-immobilized pyrrolidine has been developed as a stereoselective organocatalyst for similar reactions, showing high efficiency and reusability (Miao & Wang, 2008).
Asymmetric Synthesis
Cyclohexanol, 2-(1-pyrrolidinyl)- is involved in asymmetric syntheses. For instance, optically active tertiary alkynyl cyclohexanols have been obtained by enantioselective addition of lithium trimethylsilylacetylide to cyclohexanones (Scharpwinkel et al., 1996). This demonstrates its utility in producing optically active compounds, which are important in various fields like pharmaceuticals.
Chiral Separation and Analysis
The compound has been used in the resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol using boric acid and chiral 1,1'-bi-2-naphthol, highlighting its significance in chiral separation and analysis techniques (Periasamy et al., 1999).
Chemical Transformations
Cyclohexanol, 2-(1-pyrrolidinyl)- is involved in various chemical transformations. An example includes the reaction of cyclohexane with dihydrogen peroxide in the presence of iron salts, leading to the production of cyclohexanol and cyclohexanone (Retcher et al., 2008). This illustrates its role in oxidation reactions, which are fundamental in organic synthesis.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
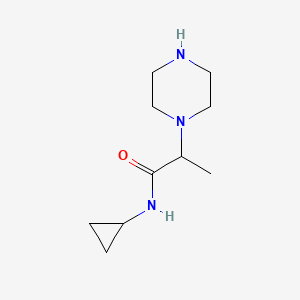
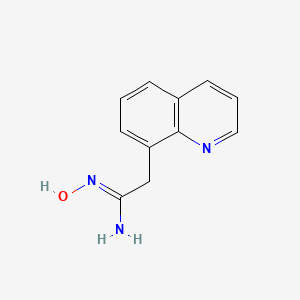

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)
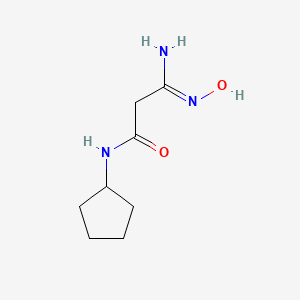
![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)
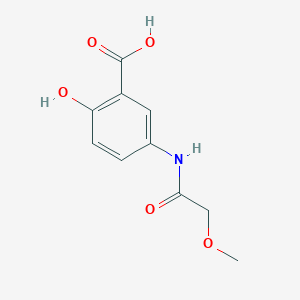
![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)
![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)



